Diethylstilbestrol dipalmitate
CAS No.: 63019-08-9
Cat. No.: VC18454266
Molecular Formula: C50H80O4
Molecular Weight: 745.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63019-08-9 |
|---|---|
| Molecular Formula | C50H80O4 |
| Molecular Weight | 745.2 g/mol |
| IUPAC Name | [4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate |
| Standard InChI | InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+ |
| Standard InChI Key | JUHYOIKJCUMOSQ-QJGAVIKSSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC |
Introduction
Chemical Structure and Physicochemical Properties
DES dipalmitate (C₅₀H₈₀O₄) is a diester derivative of DES, formed by the esterification of DES with two palmitic acid molecules. This structural modification significantly alters its physicochemical behavior, increasing lipophilicity and delaying systemic absorption. The molecular weight of 745.186 g/mol and density of 0.951 g/cm³ contribute to its slow-release profile when administered via intramuscular injection .
Structural Characteristics
The compound’s IUPAC name, 3,4-bis(p-dipalmitoyloxyphenyl)-3-hexene, reflects its symmetrical stilbene core substituted with palmitate esters. The extensive hydrocarbon chains from palmitic acid enhance its solubility in oil-based carriers, a critical factor for its depot formulation. The ester bonds are hydrolyzed in vivo by esterases, releasing active DES .
Stability and Solubility
DES dipalmitate exhibits a boiling point of 757.8°C and a flash point of 364°C, indicative of its thermal stability. Its logP value of 16.19 underscores extreme lipophilicity, which facilitates prolonged retention in adipose tissue post-injection. These properties made it suitable for long-acting intramuscular formulations, with aqueous suspensions further modulating release kinetics .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₀H₈₀O₄ | |
| Molecular Weight | 745.186 g/mol | |
| Density | 0.951 g/cm³ | |
| Boiling Point | 757.8°C | |
| logP | 16.19 |
Pharmacokinetics and Metabolic Profile
The pharmacokinetics of DES dipalmitate are defined by its prodrug design, which delays absorption and prolongs therapeutic activity. Intramuscular administration in oil solutions or suspensions ensures slow ester hydrolysis and sustained DES release.
Absorption and Duration
A single 5 mg intramuscular dose in oil provides menopausal symptom relief for 8–10 weeks, with effects persisting up to 15–16 weeks in some patients . Higher doses (15–20 mg) extend efficacy to over three months, reducing administration frequency compared to oral DES. The aqueous suspension variant further prolongs release, though it was less commonly utilized .
Metabolism and Excretion
Esterases in plasma and tissues cleave the palmitate groups, converting DES dipalmitate into active DES. The liberated DES undergoes hepatic conjugation to glucuronides and sulfates, excreted primarily via the kidneys. The slow metabolic conversion underpins the compound’s extended half-life, minimizing peak plasma concentrations and associated toxicity .
Historical Clinical Applications
DES dipalmitate was primarily indicated for estrogen replacement therapy in postmenopausal women and androgen deprivation in prostate cancer. Its utility stemmed from DES’s potent estrogenic activity, leveraged to suppress gonadotropins and testosterone.
Prostate Cancer Therapy
Mechanism of Action: Estrogenic and Apoptotic Effects
DES dipalmitate exerts its effects through DES-mediated activation of estrogen receptors (ERα and ERβ) and direct pro-apoptotic actions on cancer cells.
Estrogen Receptor Agonism
DES binds ERs with high affinity, inducing conformational changes that modulate gene transcription. In prostate cancer, this suppresses luteinizing hormone (LH) secretion, reducing testicular testosterone production. Additionally, DES inhibits adrenal androgen synthesis by blocking CYP17A1, a key enzyme in DHEA-S biosynthesis .
Direct Anticancer Activity
Preclinical studies reveal DES induces apoptosis in androgen-independent prostate cancer cells via mitochondrial dysfunction and caspase activation. This dual mechanism—hormonal and cytotoxic—explains its efficacy in castration-resistant prostate cancer (CRPC), where traditional ADT fails .
Adverse Effects and Toxicity Profile
The therapeutic use of DES dipalmitate was marred by significant adverse effects, particularly cardiovascular complications.
Cardiovascular Toxicity
Thromboembolic events, including deep vein thrombosis (DVT), myocardial infarction (MI), and stroke, occurred in 10–30% of patients. DES’s hepatic stimulation of clotting factors (e.g., factor II, VII, X) and platelet aggregation underpinned this risk. Co-administration with low-dose aspirin (100 mg/day) reduced vascular events to 2.6%, though mortality remained a concern .
Endocrine and Metabolic Effects
Gynecomastia, fluid retention, and hypertension were common due to ER activation. Long-term use also posed risks of endometrial hyperplasia in women and osteoporosis from estrogen excess .
Contemporary Research and Legacy
Recent studies revisit DES in low-dose formulations (1–3 mg/day) to mitigate toxicity while retaining efficacy. In CRPC, 1 mg DES achieved biochemical responses (PSA decline ≥50%) in 40–60% of patients, with median survival of 15–18 months. Aspirin or LMWH prophylaxis now enables safer use in resource-limited settings where newer agents (e.g., abiraterone) are inaccessible .
Lessons for Drug Development
DES dipalmitate exemplifies the trade-offs between efficacy and safety in prodrug design. Its pharmacokinetic optimization via esterification remains a template for long-acting hormonal therapies, though modern approaches prioritize receptor specificity (e.g., SERMs, SARMs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume